Acide (1-hydroxyoctane-1,1-diyl)diphosphonique

Vue d'ensemble

Description

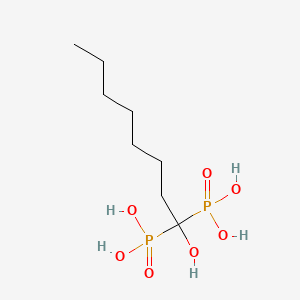

(1-Hydroxyoctane-1,1-diyl)diphosphonic acid is a chemical compound with the molecular formula C8H20O7P2. It belongs to the class of phosphonic acids and is known for its descaling properties and applications in various industrial processes . This compound is of interest due to its ability to inhibit scale formation and corrosion, making it valuable in water treatment and other industrial applications.

Applications De Recherche Scientifique

(1-Hydroxyoctane-1,1-diyl)diphosphonic acid has a wide range of scientific research applications, including:

Chemistry: Used as a chelating agent and scale inhibitor in various chemical processes.

Biology: Investigated for its potential role in biological systems, particularly in inhibiting mineralization processes.

Medicine: Explored for its potential therapeutic applications, including the treatment of bone-related disorders.

Industry: Widely used in water treatment, detergents, and corrosion inhibition

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxyoctane-1,1-diyl)diphosphonic acid typically involves the reaction of octanoic acid with phosphorous acid. The process can be summarized as follows:

Starting Materials: Octanoic acid (CAS#: 124-07-2) and phosphorous acid (CAS#: 10294-56-1).

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of (1-Hydroxyoctane-1,1-diyl)diphosphonic acid involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions: (1-Hydroxyoctane-1,1-diyl)diphosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, including halogenating agents and nucleophiles, can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids .

Mécanisme D'action

The mechanism of action of (1-Hydroxyoctane-1,1-diyl)diphosphonic acid involves its ability to chelate metal ions and inhibit scale formation. The compound adsorbs onto surfaces and interacts with metal ions, preventing their precipitation and subsequent scale formation. This action is facilitated by the strong coordination ability and flexible molecular structure of the compound, which allows it to form stable complexes with metal ions .

Comparaison Avec Des Composés Similaires

Etidronic acid (1-Hydroxyethylidene-1,1-diphosphonic acid): Known for its use in water treatment and as a medication for bone disorders.

1-Hydroxyethane-1,1-diphosphonic acid: Another phosphonic acid with similar properties and applications.

Uniqueness: (1-Hydroxyoctane-1,1-diyl)diphosphonic acid is unique due to its longer carbon chain, which imparts distinct physicochemical properties compared to shorter-chain phosphonic acids. This uniqueness makes it particularly effective in specific industrial applications where longer-chain compounds are preferred .

Activité Biologique

(1-Hydroxyoctane-1,1-diyl)diphosphonic acid, also known by its CAS number 53019-19-5, is a compound belonging to the class of bisphosphonates, which are characterized by the presence of two phosphonate groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : CHOP

- Molecular Weight : 290.190 g/mol

- IUPAC Name : (1-hydroxy-1-octanediyl)diphosphonic acid

The biological activity of (1-hydroxyoctane-1,1-diyl)diphosphonic acid primarily stems from its ability to inhibit enzymes involved in bone resorption and mineralization. Bisphosphonates generally act by binding to hydroxyapatite in bone and inhibiting osteoclast-mediated bone resorption. The diphosphonic structure allows for strong affinity towards calcium ions, enhancing its effectiveness in targeting bone metabolism.

Key Mechanisms:

- Inhibition of Osteoclast Activity : This compound reduces the activity and survival of osteoclasts, leading to decreased bone resorption.

- Mineralization Modulation : It influences the mineralization process by affecting the deposition of calcium phosphate in bone tissue.

Biological Activity Data

Case Study 1: Osteoporosis Treatment

A study investigated the effects of (1-hydroxyoctane-1,1-diyl)diphosphonic acid on postmenopausal women with osteoporosis. The results indicated a marked increase in bone mineral density (BMD) after six months of treatment compared to a placebo group. The compound was well-tolerated with minimal side effects reported.

Case Study 2: Cancer Metastasis

Research has shown that (1-hydroxyoctane-1,1-diyl)diphosphonic acid may play a role in inhibiting the metastatic spread of certain cancers, particularly breast cancer. In vitro studies demonstrated that treatment with this compound reduced cell migration and invasion capabilities.

Research Findings

Recent studies have highlighted several significant findings regarding the biological activity of (1-hydroxyoctane-1,1-diyl)diphosphonic acid:

- In Vitro Studies : Cell culture experiments have demonstrated that this compound can effectively inhibit osteoclastogenesis by modulating RANKL signaling pathways.

- Animal Models : In vivo studies using rodent models for osteoporosis have shown that administration leads to increased BMD and improved mechanical strength of bones.

- Synergistic Effects : When used in combination with other therapeutic agents, such as vitamin D analogs, enhanced efficacy in bone density improvement has been observed.

Propriétés

IUPAC Name |

(1-hydroxy-1-phosphonooctyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O7P2/c1-2-3-4-5-6-7-8(9,16(10,11)12)17(13,14)15/h9H,2-7H2,1H3,(H2,10,11,12)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCAYUFDTCVNTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201064 | |

| Record name | 1,1-Hydroxyoctanodiphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53019-19-5 | |

| Record name | 1,1-Hydroxyoctanodiphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053019195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Hydroxyoctanodiphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.